N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a morpholino ring and an o-tolyl group. This compound is of interest in medicinal chemistry due to the bioactivity of pyrazole derivatives, which are known for antimicrobial, anticancer, and kinase-inhibitory properties .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-17-6-4-5-7-19(17)20-15-28(26-24(20)27-10-12-32-13-11-27)16-23(29)25-21-9-8-18(30-2)14-22(21)31-3/h4-9,14-15H,10-13,16H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETKBLBDELSKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN(N=C2N3CCOCC3)CC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Introduction of the Morpholine Group: The pyrazole intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the morpholine moiety.
Attachment of the Dimethoxyphenyl Group: The final step involves coupling the pyrazole-morpholine intermediate with 2,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce any reducible functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (chlorine, bromine) with iron(III) chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution reactions could introduce nitro or halogen groups into the aromatic rings.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that pyrazole derivatives, including N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide, exhibit notable antimicrobial activity. A study evaluated various derivatives for their Minimum Inhibitory Concentration (MIC) against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The results showed that certain derivatives had MIC values as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
Anti-Cancer Potential
The compound is also being investigated for its anti-cancer properties. It has been noted in patent literature that related compounds demonstrate efficacy against various solid tumors, including melanoma and breast cancer. The mechanism involves the inhibition of specific pathways crucial for tumor growth and survival . The use of morpholino groups in the structure enhances the compound's ability to interact with biological targets effectively.
COX-II Inhibition
Recent studies have highlighted the potential of pyrazole derivatives as selective inhibitors of cyclooxygenase-2 (COX-II), an enzyme associated with inflammation and cancer progression. Compounds similar to this compound have shown significant selectivity towards COX-II with minimal ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 1: Antimicrobial Evaluation
A series of pyrazole derivatives were synthesized and evaluated for antimicrobial activity. Among them, the derivative corresponding to this compound demonstrated significant activity against Gram-positive bacteria. The study provided insights into structure-activity relationships that could guide future modifications to enhance efficacy .
Case Study 2: Cancer Treatment Research
In a preclinical study, compounds structurally related to this compound were tested for their ability to inhibit tumor growth in xenograft models. Results indicated a marked reduction in tumor size when administered in conjunction with established chemotherapy agents, suggesting a synergistic effect that warrants further investigation .
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- Morpholino vs. Nitro/Phenyl Groups: The morpholino group in the target compound likely improves solubility compared to nitro or phenyl substituents in analogues like 7s .
- o-Tolyl vs. Methylsulfanyl : The ortho-methyl group on the phenyl ring (o-tolyl) may enhance steric effects and lipophilicity relative to methylsulfanyl groups in compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s dimethoxyphenyl and morpholino groups may synergize to improve solubility compared to nitro or sulfanyl-containing analogues.
Spectral and Crystallographic Insights
Table 3: Spectral Data Comparison
Key Observations :
- The morpholino group in the target compound would produce distinct 1H NMR signals (δ 3.7–4.2) compared to nitro or sulfanyl groups.
- Crystallographic data for related compounds (e.g., ) suggest that hydrogen bonding involving the acetamide group is critical for molecular packing .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide, commonly referred to as compound 1286699-61-3, is a synthetic organic molecule with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 436.5 g/mol. The structure features a dimethoxyphenyl moiety and a morpholino-pyrazole unit, which may interact with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 1286699-61-3 |
| Molecular Formula | C24H28N4O4 |
| Molecular Weight | 436.5 g/mol |
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity . The compound has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. For instance, derivatives of similar pyrazole compounds have shown minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This indicates a strong potential for development as an antimicrobial agent.
Anticancer Potential
The presence of the pyrazole ring in the compound suggests potential anticancer properties , as pyrazole derivatives are commonly investigated for their ability to inhibit kinase activity associated with cancer progression. Research indicates that compounds sharing structural similarities with this compound can exhibit selective cytotoxicity against various cancer cell lines .
Case Study : A study on related pyrazole derivatives showed that modifications in the phenyl and morpholine groups could enhance anticancer activity, leading to compounds that significantly inhibited cell proliferation in vitro .
Central Nervous System Activity
The morpholine group within the compound may also confer CNS activity , suggesting potential applications in treating neurological disorders. Some morpholine-containing compounds have been linked to neuroprotective effects and could be explored for therapeutic benefits in conditions like Alzheimer's disease or other neurodegenerative disorders .
While specific mechanisms for this compound remain under investigation, it is hypothesized that the compound interacts with various enzymes and receptors involved in cellular signaling pathways. The dual functionality derived from both the morpholine and pyrazole components may lead to unique interactions that enhance selectivity and efficacy compared to simpler derivatives .
Research Findings
Recent studies highlight the importance of structure-activity relationship (SAR) analyses in understanding the biological effects of this compound. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Morpholine and phenoxy groups | Selective sigma receptor ligand |
| Compound B | Piperidine instead of morpholine | Neuroprotective effects |
| Compound C | Simple pyrazole derivative | Anti-inflammatory properties |
These findings underscore the potential versatility of this compound as a candidate for further pharmacological exploration .
Q & A
Q. Key Challenges :
- Low yields due to steric hindrance from the o-tolyl group.
- Side reactions (e.g., over-acetylation) mitigated by stoichiometric control and slow reagent addition .
Basic: How is the structural identity and purity of this compound confirmed in academic research?
Methodological Answer:
- Spectroscopic Analysis :
- Chromatography :
Basic: What structural features influence the compound’s biological activity?
Methodological Answer:
Critical moieties include:
- 2,4-Dimethoxyphenyl group : Enhances lipophilicity and membrane permeability .
- Morpholino ring : Facilitates hydrogen bonding with kinase ATP-binding pockets (e.g., CDK2, EGFR) .
- o-Tolyl group : Steric effects modulate target selectivity .
Q. Example SAR Table :
| Substituent Modification | Effect on Activity |
|---|---|
| Replacement of o-tolyl with p-fluorophenyl | ↓ Kinase inhibition (IC₅₀ increases from 12 nM to 48 nM) |
| Morpholino → Piperidine | Alters CNS penetration due to basicity changes |
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?
Methodological Answer:
- Rational Design :
- In Silico Modeling :
- Molecular Docking : Predict binding modes with kinases (e.g., AutoDock Vina, PDB: 1ATP) .
- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3) and reduce CYP3A4 inhibition .
Advanced: What experimental approaches elucidate the compound’s mechanism of action in CNS targets?
Methodological Answer:
- Target Identification :
- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify hits (e.g., PKA, PKC isoforms) .
- Receptor Binding Assays : Radioligand displacement (³H-labeled ligands for serotonin/dopamine receptors) .
- Functional Studies :
- Calcium Imaging : Measure neuronal activity in primary cortical cultures .
- Knockout Models : CRISPR/Cas9-edited neurons to validate target necessity .
Advanced: How can researchers resolve contradictions in reported synthetic yields or biological data?
Methodological Answer:
- Systematic Replication :
- Parameter Variation : Test solvents (DMF vs. DMSO), temperatures (60°C vs. reflux), and catalysts (triethylamine vs. DBU) .
- Orthogonal Assays : Confirm biological activity with independent methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Meta-Analysis :
- Data Aggregation : Compare IC₅₀ values across studies to identify outliers (e.g., inconsistent PKCα inhibition due to assay buffer differences) .
Advanced: What crystallographic insights reveal the compound’s conformational stability?
Methodological Answer:
- Single-Crystal X-ray Diffraction :
- Thermal Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
